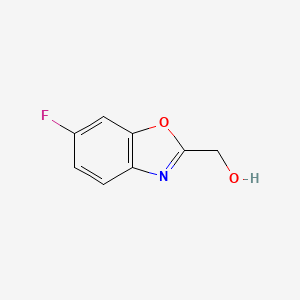

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Vue d'ensemble

Description

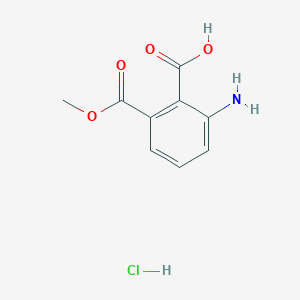

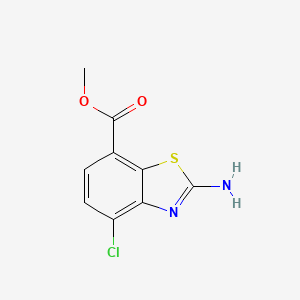

“(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is a chemical compound with the CAS Number: 1394041-04-3 . It has a molecular weight of 167.14 and its IUPAC name is (6-fluoro-1,3-benzoxazol-2-yl)methanol .

Molecular Structure Analysis

The InChI code for “(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is 1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 .Physical And Chemical Properties Analysis

“(6-Fluoro-1,3-benzoxazol-2-yl)methanol” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Lipophilicity Studies

- Lipophilicity and Hydrophobic Surface Area : The study of the lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives, including fluoro-substituted ones, was conducted using reversed-phase thin-layer chromatography. This research provides insights into the physicochemical properties that influence the behavior of these compounds in biological systems and their potential pharmaceutical applications (Skibiński, Sławik, & Kaczkowska, 2011).

Radiochemistry and Imaging

- No-carrier-added Synthesis : Exploration into the chiral auxiliary for asymmetric no-carrier-added nucleophilic synthesis of 6-[18F]Fluoro-L-DOPA, a crucial molecule for PET imaging, showcases the applicability of benzoxazole derivatives in advancing diagnostic imaging techniques. This methodology presents an efficient way to produce high-purity radiopharmaceuticals for clinical use (Horti, Redmond, & Soufer, 1995).

Pharmaceutical Chemistry

- Antimicrobial and Analgesic Activity : The synthesis and evaluation of novel benzoxazole derivatives for antimicrobial and analgesic activities illustrate the potential of benzoxazole scaffolds in developing new therapeutic agents. Molecular docking studies further underscore the high receptor affinity, indicating these compounds as promising leads for drug discovery (Jayanna et al., 2013).

Material Science

- Fluorescent Chemosensors : Benzoxazole derivatives have been developed as highly selective fluorescent sensors for detecting metal ions such as Hg2+ and Ag+ in methanol solution. This application highlights the role of benzoxazole compounds in environmental monitoring and analytical chemistry, offering a sensitive and selective method for metal ion detection (Hung et al., 2009).

Organic Synthesis

- Catalytic Reactions : Research into tris(triazolyl)methanol-Cu(I) structures demonstrates the efficiency of benzoxazole-based ligands in catalyzing Huisgen 1,3-dipolar cycloadditions. This work is significant for the field of click chemistry, providing a powerful tool for synthesizing a wide array of cyclic compounds in an environmentally friendly manner without the need for solvents (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have shown antibacterial activity againstStaphylococcus aureus .

Mode of Action

It is known that similar compounds have shown antimicrobial activity . This suggests that (6-Fluoro-1,3-benzoxazol-2-yl)methanol may interact with bacterial cells, possibly disrupting cell wall synthesis or other vital processes, leading to bacterial death.

Biochemical Pathways

Based on its potential antimicrobial activity, it may interfere with the synthesis of essential bacterial proteins or nucleic acids, disrupting normal cellular functions and leading to cell death .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .

Propriétés

IUPAC Name |

(6-fluoro-1,3-benzoxazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCIMGDSLBUEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-1,3-benzoxazol-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

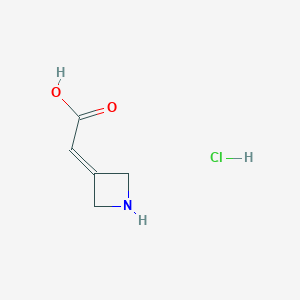

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

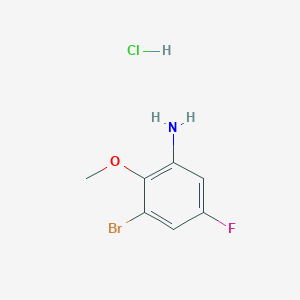

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)